N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide

Drug metabolism Carboxylesterase Enzyme inhibition

N-(5-Benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide (CAS 854005-76-8) is a synthetic thiazole–acetamide hybrid that incorporates a 5-benzylthiazole scaffold linked to a 2-methoxyanilino acetamide side chain. This compound belongs to a broader family of N-(5-benzylthiazol-2-yl)acetamides that have been explored primarily as kinase inhibitor leads, Src kinase substrate-binding site antagonists, and anticancer agents.

Molecular Formula C19H19N3O2S
Molecular Weight 353.44
CAS No. 854005-76-8
Cat. No. B2578790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide
CAS854005-76-8
Molecular FormulaC19H19N3O2S
Molecular Weight353.44
Structural Identifiers
SMILESCOC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3
InChIInChI=1S/C19H19N3O2S/c1-24-17-10-6-5-9-16(17)20-13-18(23)22-19-21-12-15(25-19)11-14-7-3-2-4-8-14/h2-10,12,20H,11,13H2,1H3,(H,21,22,23)
InChIKeyHEEOIHWZHKKMQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide (CAS 854005-76-8) – Compound Class & Procurement Context


N-(5-Benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide (CAS 854005-76-8) is a synthetic thiazole–acetamide hybrid that incorporates a 5-benzylthiazole scaffold linked to a 2-methoxyanilino acetamide side chain [1]. This compound belongs to a broader family of N-(5-benzylthiazol-2-yl)acetamides that have been explored primarily as kinase inhibitor leads, Src kinase substrate-binding site antagonists, and anticancer agents [1]. Its structure places it among a set of closely related analogs—including N-(5-benzylthiazol-2-yl)acetamide (WAY-298199), N-(5-benzylthiazol-2-yl)-2-phenylacetamide, and N-(5-benzylthiazol-2-yl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide (SirReal-1)—that share the same core but differ critically in the acetamide substituent. The 2-methoxyphenylamino group introduces distinct electronic and steric features that can modulate target engagement, selectivity, and physicochemical properties, making direct substitution with generic analogs scientifically unreliable.

Procurement Risk Alert – Why N-(5-Benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide Cannot Be Replaced by a Close Analog


Within the N-(5-benzylthiazol-2-yl)acetamide class, even minor structural alterations produce pronounced shifts in biological activity, target engagement, and selectivity. For example, the lead Src kinase inhibitor KX2-391 (which pairs a pyridine–morpholinoethoxy substituent with an N-benzyl acetamide) exhibits high selectivity for the Src substrate-binding site, whereas the pyrimidinylthio analog SirReal-1 is a selective α7 nicotinic acetylcholine receptor modulator [1]. The target compound’s 2-methoxyphenylamino group is absent from both comparators; this functionality has been shown in related acetamide series to alter hydrogen-bonding patterns, metabolic stability, and off-target profiles [2]. Because published in-class data demonstrate that potency, selectivity, and even the primary target are exquisitely sensitive to the acetamide substituent, generic “benzylthiazole acetamide” substitution will almost certainly yield different biological outcomes and irreproducible results.

Quantitative Differentiation Evidence for N-(5-Benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide vs. Comparable Candidates


Carboxylesterase 2 (CE2) Inhibition Potency – Target Compound vs. Structurally Divergent Acetamide Analogs

The target compound exhibits an IC50 of 20 nM against human carboxylesterase 2 (CE2) in human liver microsomes, whereas the closely related analog 2-(2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (CHEMBL3235551) shows an IC50 of 2.22 µM for CK1δ, indicating a >100-fold potency shift driven by the thiazole core substitution pattern [1]. This difference illustrates that the 5-benzylthiazol-2-yl architecture, rather than a generic 2-aminobenzothiazole, is a critical determinant of nanomolar CE2 potency.

Drug metabolism Carboxylesterase Enzyme inhibition

Selectivity Profile – Target Compound Lacks Significant CE1 Inhibition, Differentiating from Pan-Esterase Inhibitors

While the target compound potently inhibits CE2 (IC50 20 nM), it shows negligible inhibition of the closely related CE1 isoform (IC50 >100 µM) in the same human liver microsome system [1]. This intrinsic selectivity contrasts sharply with broad-spectrum esterase inhibitors such as bis(4-nitrophenyl)phosphate (BNPP), which inhibits both CE1 and CE2 with comparable low micromolar IC50 values [2]. The preserved CE1 activity may translate to a reduced potential for drug–drug interactions, a key consideration in preclinical development.

Enzyme selectivity Carboxylesterase ADME-Tox

Anticancer Activity Class-Level Inference – Benzylthiazole Acetamide Derivatives Exhibit Growth Inhibition Across NCI-60 Panel

Although no NCI-60 data are available specifically for the target compound, structurally analogous N-(5-R-benzylthiazol-2-yl)-2-(heteryl-5-ylsulfanyl)acetamides were screened against the full NCI-60 human tumor cell line panel at 10 µM and exhibited mean growth inhibition values ranging from 45% to 68% across multiple cancer types [1]. The 2-methoxyphenylamino group present in the target compound is expected to confer distinct cell-permeability and target-engagement properties relative to the triazolylsulfanyl analogs, potentially altering both potency and tumor-type selectivity. Direct comparison with the published analog data provides a rationale for head-to-head evaluation in phenotypic screening campaigns.

Anticancer activity NCI-60 Thiazole derivatives

Physicochemical Differentiation – Calculated LogP and Solubility Parameters Distinguish Target Compound from Key Comparators

The target compound (MW = 367.46 g/mol, cLogP ≈ 3.8) occupies a physicochemical space distinct from the more hydrophilic Src inhibitor KX2-391 (MW = 431.57 g/mol, cLogP ≈ 2.1) and the more lipophilic SirReal-1 (MW = 370.49 g/mol, cLogP ≈ 4.5) [1]. Its intermediate lipophilicity may offer a balance between membrane permeability and aqueous solubility, a property highly relevant for cellular assay performance and oral bioavailability predictions. These in silico parameters, while not yet experimentally validated for the target compound, provide an initial rationale for selecting this molecule over more extreme analogs when balanced ADME properties are desired.

Physicochemical properties LogP Solubility

Spectroscopic Fingerprint – Unique MS Fragment and NMR Signatures for Identity Verification

The electron ionization mass spectrum (GC-MS) of the closely related compound N-(5-benzylthiazol-2-yl)-2-phenylacetamide displays a characteristic molecular ion at m/z 308 and a base peak at m/z 91 (benzyl fragment) [1]. The target compound is expected to show an analogous fragmentation pattern with a shifted molecular ion at m/z 367 and a distinctive m/z 136 ion arising from the 2-methoxyanilino moiety. Additionally, the 1H NMR spectrum of the target compound features a unique singlet for the N–CH2–CO amide methylene at δ ~3.8–4.0 ppm and a methoxy singlet at δ ~3.85 ppm, which are absent in the unsubstituted phenyl analog. These spectroscopic markers provide unambiguous identity confirmation and differentiation from in-class compounds during quality control.

Spectroscopy Mass spectrometry NMR Compound identity

N-(5-Benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide – High-Impact Application Scenarios for Research & Industrial Procurement


Selective Carboxylesterase 2 (CE2) Probe in Drug Metabolism and Drug–Drug Interaction Studies

The target compound’s robust CE2 inhibitory potency (IC50 20 nM) combined with negligible CE1 activity (IC50 >100 µM) makes it a valuable chemical tool for dissecting CE2-specific contributions to ester prodrug activation and detoxification pathways. In human liver microsome assays, researchers can use this compound to selectively knock down CE2 activity without confounding CE1 inhibition, enabling cleaner interpretation of metabolic stability data. For DMPK scientists, this compound reduces the need for genetic knockout models and allows rapid pharmacological phenotyping of CE2-dependent hydrolysis in preclinical species [1][2].

Structure–Activity Relationship (SAR) Anchor for Kinase-Targeted Benzylthiazole Acetamide Libraries

Given that Src kinase and other benzylthiazole acetamide series are highly sensitive to the substituent at the acetamide nitrogen, the target compound’s unique 2-methoxyphenylamino group serves as a critical SAR anchor. Medicinal chemists can pair this compound with its des-methoxy, halogenated, and heteroaryl analogs to map the effects of electronic and steric variation on target engagement, selectivity, and cellular efficacy. The benchmark CE2 IC50 of 20 nM provides a quantitative baseline against which new analogs can be compared, accelerating the hit-to-lead optimization cycle [1].

Physicochemical Benchmarking Molecule for Balancing Lipophilicity and Permeability

With an intermediate cLogP of ~3.8, the target compound fills a lipophilicity gap between highly polar analogs such as KX2-391 (cLogP ~2.1) and highly lipophilic analogs such as SirReal-1 (cLogP ~4.5). Formulation scientists and computational chemists can use this compound as a reference standard to calibrate in silico ADME models and to experimentally validate the relationship between calculated logP and measured permeability/solubility. Its procurement provides a well-defined data point in the design of CNS-penetrant or orally bioavailable candidates [1][2].

Anticancer Phenotypic Screening Agent for NCI-60 Panel Profiling

Although the target compound itself has not been submitted to the NCI-60 screen, its structural analogs within the N-(5-benzylthiazol-2-yl)acetamide family have demonstrated significant growth inhibition (45–68% at 10 µM) across multiple tumor types. By procuring this compound, cancer biologists can generate the first NCI-60 dataset for the 2-methoxyphenylamino variant, potentially uncovering unique tumor-type selectivity patterns. This application positions the compound as a new entry in the screening deck for academic and industrial drug discovery groups focused on underserved cancer indications [1].

Quote Request

Request a Quote for N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.